molecular formula C11H12N2O B8013720 4-((4-Methylbenzyl)oxy)-1H-pyrazole

4-((4-Methylbenzyl)oxy)-1H-pyrazole

Cat. No.: B8013720
M. Wt: 188.23 g/mol
InChI Key: SIQZDROGUUNAGQ-UHFFFAOYSA-N
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Description

4-((4-Methylbenzyl)oxy)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a 4-methylbenzyl group attached to the oxygen atom, which is further connected to the pyrazole ring. The presence of the 4-methylbenzyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzyl)oxy)-1H-pyrazole typically involves the reaction of 4-methylbenzyl alcohol with 1H-pyrazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The base, often potassium carbonate or sodium hydride, facilitates the deprotonation of the alcohol, allowing it to react with the pyrazole to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylbenzyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring or the benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce fully or partially reduced pyrazole compounds.

Scientific Research Applications

4-((4-Methylbenzyl)oxy)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylbenzyl)oxy)benzohydrazide
  • 4-((4-Methylbenzyl)oxy)benzoate
  • 4-Methylbenzyl cyanide

Uniqueness

4-((4-Methylbenzyl)oxy)-1H-pyrazole is unique due to its specific structural features, such as the presence of the 4-methylbenzyl group and the pyrazole ring. These structural elements confer distinct chemical and physical properties, making it different from other similar compounds. Its unique reactivity and potential biological activities further distinguish it from related compounds.

Properties

IUPAC Name

4-[(4-methylphenyl)methoxy]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-2-4-10(5-3-9)8-14-11-6-12-13-7-11/h2-7H,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQZDROGUUNAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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